Tetrachloroethylene

Catalog No.
S576303
CAS No.
127-18-4
M.F
C2Cl4
C2Cl4
Cl2C=CCl2
M. Wt
165.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachloroethylene

CAS Number

127-18-4

Product Name

Tetrachloroethylene

IUPAC Name

1,1,2,2-tetrachloroethene

Molecular Formula

C2Cl4
C2Cl4
Cl2C=CCl2

Molecular Weight

165.8 g/mol

InChI

InChI=1S/C2Cl4/c3-1(4)2(5)6

InChI Key

CYTYCFOTNPOANT-UHFFFAOYSA-N

SMILES

C(=C(Cl)Cl)(Cl)Cl

Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992)
In water, 206 mg/L at 25 °C
Insoluble in water
Miscible with alcohol, ether, chloroform, benzene
Miscible with ethanol, ethyl ether, benzene
Miscible with solvent hexane; dissolves in most of the fixed and volatile oils
0.206 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.015
0.02%

Synonyms

1,1,2,2-Tetrachloroethene; Tetrachloroethene; 1,1,2,2-Tetrachloroethylene; Ankilostin; Antisal 1; Asahi Perchlor; Didakene; Dilatin PT; Ethylene tetrachloride; F 1110; F 1110 (Halocarbon); Fedal-Un; Freon 1110; LXGL 15; NSC 9777; Nema; PCE; PCE (chl

Canonical SMILES

C(=C(Cl)Cl)(Cl)Cl

Groundwater Remediation

Biogeochemical Transformation

Industrial Applications

Tetrachloroethylene is a very versatile, volatile, very stable and non-flammable solvent for organic materials, which is used in various industries . It is used in the automotive and metallurgical industries as an excellent degreaser, as well as in the production of stain removers, degreasers and paint strippers . It is also used as a multipurpose solvent because it is more inert and stable than many other chlorinated solvents .

Environmental Science

Tetrachloroethylene is used in environmental science for the treatment of soil and groundwater contamination . It is used in the remediation of contaminated sites, particularly those contaminated with chlorinated organic compounds .

Chemical Industry

Tetrachloroethylene is used as a starting material for making other chemicals . It is also used in some consumer products .

Soil Remediation

Tetrachloroethylene is used in soil remediation technologies such as excavation and removal, soil vapor extraction (SVE), and bioventing . These technologies are used for the cleanup of PCE in soil .

Dry Cleaning

Tetrachloroethylene is the most widely used solvent for dry cleaning clothes and fabrics . It can effectively remove stains and dirt without damaging the fibers or causing shrinkage . It also leaves the clothes with a fresh smell and a soft feel .

Metal Cleaning

Tetrachloroethylene is used to clean metal parts and surfaces before painting, coating, plating, or welding . It can remove grease, oil, rust, and other contaminants that may affect the quality and performance of the metal products .

Textile Processing

Tetrachloroethylene is used to treat wool and other natural fibers to make them more resistant to shrinkage, felting, and moth damage . It can also improve the dyeability and colorfastness of the fibers .

Chemical Synthesis

Tetrachloroethylene is used as a raw material or an intermediate in the production of various chemicals, such as chlorofluorocarbons (CFCs), hydrofluorocarbons (HFCs), fluoropolymers, and pharmaceuticals .

Consumer Products

Some of the products that contain perchloroethylene include spot removers, degreasers, adhesives, paints, and coatings .

Aerosol Products

Tetrachloroethylene can enhance the spray functionality of aerosol products . It acts as a solvent or a carrier for some adhesives, such as rubber cement, contact cement, and spray adhesives .

Tetrachloroethylene, also known as perchloroethylene or ethylene tetrachloride, is a clear, colorless liquid with a sweet, ether-like odor. Its chemical formula is C₂Cl₄, and it has a molecular weight of 165.83 g/mol. Tetrachloroethylene is nonflammable and evaporates easily, making it suitable for various industrial applications. It is slightly soluble in water but miscible with most organic solvents and oils .

Tetrachloroethylene is a suspected human carcinogen []. Exposure can occur through inhalation, ingestion, or skin contact. Here's a breakdown of the safety concerns:

  • Toxicity:
    • Inhalation: Can cause irritation of the respiratory tract, dizziness, headaches, and in high concentrations, unconsciousness [].
    • Ingestion: Can cause nausea, vomiting, and central nervous system depression [].
    • Skin Contact: May cause irritation [].
  • Flammability: Non-flammable [].
  • Reactivity: Can react with strong oxidizing agents [].

Tetrachloroethylene is stable under normal conditions but can decompose at elevated temperatures (above 600°F or 316°C), producing toxic gases such as hydrogen chloride and phosgene. It reacts violently with finely divided metals like aluminum and lithium, and is incompatible with strong oxidizers (e.g., nitric acid) and alkalis (e.g., sodium hydroxide) at high temperatures . In the presence of moisture, it decomposes to form hydrochloric acid and trichloroacetic acid .

Exposure to tetrachloroethylene can lead to various health effects. Acute exposure may cause irritation of the upper respiratory tract, headaches, dizziness, and unconsciousness. Chronic exposure has been associated with neurological effects, including impaired cognitive function and motor skills. Furthermore, tetrachloroethylene has been classified by the Environmental Protection Agency as likely carcinogenic to humans due to associations with several cancers, including bladder cancer and non-Hodgkin lymphoma .

Tetrachloroethylene can be synthesized through several methods:

  • Direct Chlorination: This involves the chlorination of hydrocarbons.
  • Oxychlorination: This method uses oxygen in the chlorination process.
  • Thermal Decomposition: Historically, it was produced by decomposing hexachloroethane. This method was used by Michael Faraday in 1821 .

The current industrial processes favor direct chlorination due to the increasing costs of traditional feedstocks like acetylene .

Tetrachloroethylene has a wide range of applications:

  • Dry Cleaning: It is primarily used as a solvent in dry cleaning fabrics.
  • Degreasing Agent: Employed in metal cleaning operations due to its ability to dissolve organic compounds.
  • Chemical Intermediate: Used in the production of chlorofluorocarbons and hydrofluorocarbons.
  • Household Products: Found in paint removers, adhesives, silicone lubricants, and spot removers .

Research indicates that tetrachloroethylene can interact with various biological systems. It may affect central nervous system function by altering lipid and protein components of neural membranes. Studies have shown that exposure can lead to systemic toxicity similar to that seen with other solvents. The compound's effects are exacerbated in children due to their larger surface area relative to body weight .

Similar Compounds: Comparison

Several compounds share similarities with tetrachloroethylene in terms of structure or application:

Compound NameChemical FormulaPrimary UseUnique Characteristics
TrichloroethyleneC₂HCl₃Solvent for degreasingLess toxic than tetrachloroethylene
DichloroethyleneC₂HCl₂Solvent for industrial cleaningMore reactive than tetrachloroethylene
ChloroformCHCl₃Solvent and anestheticVolatile and flammable
Carbon TetrachlorideCCl₄Solvent for fats and oilsKnown carcinogen; less commonly used today

Tetrachloroethylene's uniqueness lies in its stability under normal conditions, its effectiveness as a dry cleaning solvent, and its specific toxicity profile compared to these similar compounds .

Physical Description

Perchloroethylene appears as a clear colorless volatile liquid having an ether-like odor. Noncombustible. Insoluble in water. Vapors heavier than air. Density approximately 13.5 lb / gal. Used as dry cleaning solvent, a degreasing solvent, a drying agent for metals, and in the manufacture of other chemicals.
Liquid
Colorless liquid with a mild, chloroform-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a mild, chloroform-like odor.

Color/Form

Colorless liquid

XLogP3

3.4

Exact Mass

165.872461 g/mol

Monoisotopic Mass

163.875411 g/mol

Boiling Point

250 °F at 760 mmHg (NTP, 1992)
121.2 °C
121 °C
250 °F

Flash Point

No flash point in conventional closed tester.

Heavy Atom Count

6

Vapor Density

5.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.83 (Air = 1)
Relative vapor density (air = 1): 5.7
5.83

Density

1.63 at 68 °F (USCG, 1999) - Denser than water; will sink
1.6230 g/cu cm at 20 °C
Density (at 20 °C): 1.62 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09
1.62

LogP

3.4 (LogP)
log Kow = 3.40
3.40
3.4

Odor

Ether-like odor
Mild, chloroform-like odor
Chlorinated solvent odo

Odor Threshold

Odor Threshold Low: 2.0 [mmHg]
Odor Threshold High: 71.0 [mmHg]
Detection odor threshold from AIHA (mean = 47 ppm)
Odor threshold = 1 ppm
The distinctive odor of tetrachloroethylene does not necessarily provide adequate warning. Because tetrachloroethylene quickly desensitizes olfactory responses, persons can suffer exposure to vapor concentrations in excess of TLV limits without smelling it.
Recognition in air: 4.68 ppm (chemically pure)
The odor threshold for tetrachloroethylene has been established as 32 mg/ cu m.

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, hydrogen chloride gas.
Decomposes on contact with hot surfaces or flames. This produces toxic and corrosive fumes of hydrogen chloride, phosgene and chlorine. Decomposes slowly on contact with moisture. This produces trichloroacetic acid and hydrochloric acid.
When in contact with activated charcoal decomposes to form hexachloroethane and hexachlorobenzene at 700 °C.
Slowly decomposes on contact with moisture producing trichloroacetic acid and hydrochloric acid. Decomposes in UV light and in temperatures above 150 °C forming hydrochloric acid and phosgene.
When heated to decomposition it emits highly toxic fumes of /chloride/.

Melting Point

-2 °F (NTP, 1992)
-22.2 °C
-22.3 °C
-22 °C
-2 °F

UNII

TJ904HH8SN

Related CAS

25135-99-3

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Tetrachloroethylene also known as perchloroethylene or perc, is a colorless liquid. It has a mildly sweet, chloroform-like odor. It is practically insoluble in water. It is widely distributed in the environment. USE: Perc is an important commercial chemical. It is used as a solvent in dry cleaning, metal degreasing and as a chemical intermediate. It is present in house hold products, such as arts and crafts adhesives, auto cleaning and degreasing products, and stain removers. Minor uses include transformer insulating fluid and desulfurization of coal. Perc was formerly used as a pesticide and to treat hookworm. EXPOSURE: Workers that produce or use perc may breathe in vapors or have direct skin contact. The general population may be exposed by vapors in the air, eating food or drinking water containing perc or skin contact with consumer products containing perc. If tetrachloroethylene is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down in the air by sunlight. It will volatilize into air from soil and water surfaces. It is expected to move moderately through soil. It is not expected to be broken down by microorganisms, and is expected to build up in some fish. RISK: Perc vapors are irritating to the eyes, nose, and throat. Burns can occur with direct skin contact. Impaired color vision, delayed reaction time, and impaired learning and memory have been reported following low-level air exposure to perc in occupational and residential settings. Additional central nervous system effects (headache, dizziness, drowsiness, lightheadedness, incoordination, nausea, vomiting and unconsciousness) and liver and kidney toxicity have been reported following exposures to high air levels of perc, most often associated with occupational exposure. Alterations in the blood cells and immune cells have also been reported in workers exposed to perc. Feelings of intoxication were the only reported side effect when perc was used as a treatment for hookworm. There is evidence that several types of cancer (e.g. bladder, kidney, esophagus, cervix lymphoma, leukemia) may be increased in workers exposed to dry cleaning chemicals, including perc, as well as people exposed to perc-contaminated ground water. However, it cannot be concluded that observed increases in cancer are due specifically to perc because of numerous other chemical exposures occur simultaneously, and findings were not consistent between studies. In laboratory animals, leukemia, liver, kidney, and mammary gland cancer have been reported following lifetime exposure to perc via inhalation or oral administration. There is limited evidence that exposure to high levels of perc may lead to increased risk for miscarriage, birth defects, still births, low birth weight, and development of the nervous system in pregnant humans. Altered menstrual cycles and low semen quality have been reported in some dry cleaner workers exposed to perc, but there is no clear evidence of infertility. The U.S. EPA IRIS program determined that perc is likely to be carcinogenic in humans by all routes of exposure based on suggestive evidence of carcinogenicity in human studies and conclusive evidence that the administration of perc increases tumor incidence in laboratory animals. The International Agency for Research on Cancer determined that perc is probably carcinogenic to humans based on limited evidence in humans and sufficient evidence in lab animals. The U.S. National Toxicology Program 14th Report on Carcinogens determined that perc is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals. (SRC)

Therapeutic Uses

Anthelmintic (Nematodes, Trematodes)
VET: Anthelmintic.

Pharmacology

Tetrachloroethylene is a colorless, volatile, nonflammable, liquid, chlorinated hydrocarbon with an ether-like odor that may emit toxic fumes of phosgene when exposed to sunlight or flames. Tetrachloroethylene is mainly used as a cleaning solvent in dry cleaning and textile processing and in the manufacture of fluorocarbons. Exposure to this substance irritates the upper respiratory tract and eyes and causes neurological effects as well as kidney and liver damage. Tetrachloroethylene is reasonably anticipated to be a human carcinogen and may be linked to an increased risk of developing skin, colon, lung, esophageal, and urogenital tract cancer as well as lymphosarcoma and leukemia. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

14 mmHg at 68 °F ; 15.8 mmHg at 72 °F (NTP, 1992)
18.5 [mmHg]
18.5 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.9
14 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

127-18-4

Absorption Distribution and Excretion

The mutagenicity of tetrachloroethene (tetra) and its S conjugate, S-(1,2,2-trichlorovinyl)glutathione (TCVG) was investigated using a modified Ames preincubation assay. TCVG was a potent mutagen in presence of rat kidney particulate fractions containing high concentrations of gamma-glutamyl transpeptidase (GGT) and dipeptidases. Purified tetra was not mutagenic without exogenous metabolic activation or under conditions favoring oxidative metabolism. Preincubation of tetra with purified rat liver glutathione (GSH) S-transferases in presence of GSH and rat kidney fractions resulted in a time-dependent formation of TCVG as determined by (HPLC) analysis and in an unequivocal mutagenic response in the Ames test. Experiments with tetra in the isolated perfused rat liver demonstrated TCVG formation and its excretion with the bile; bile collected after the addition of tetra to the isolated perfused liver was unequivocally mutagenic in bacteria in the presence of kidney particulate fractions. The mutagenicity was reduced in all cases by the GGT inhibitor serine borate or the beta-lyase inhibitor aminooxyacetic acid. These results support the suggestion that cleavage of the GSH S conjugate formed from tetra by the enzymes of the mercapturic acid pathway and by beta-lyase may be involved in the nephrocarcinogenic effects of this haloalkene in rats.
This article reports on the development of a "harmonized" PBPK model for the toxicokinetics of perchloroethylene (tetrachloroethylene or perc) in mice, rats, and humans that includes both oxidation and glutathione (GSH) conjugation of perc, the internal kinetics of the oxidative metabolite trichloroacetic acid (TCA), and the urinary excretion kinetics of the GSH conjugation metabolites N-Acetylated trichlorovinyl cysteine and dichloroacetic acid. The model utilizes a wider range of in vitro and in vivo data than any previous analysis alone, with in vitro data used for initial, or "baseline," parameter estimates, and in vivo datasets separated into those used for "calibration" and those used for "evaluation." Parameter calibration utilizes a limited Bayesian analysis involving flat priors and making inferences only using posterior modes obtained via Markov chain Monte Carlo (MCMC). As expected, the major route of elimination of absorbed perc is predicted to be exhalation as parent compound, with metabolism accounting for less than 20% of intake except in the case of mice exposed orally, in which metabolism is predicted to be slightly over 50% at lower exposures. In all three species, the concentration of perc in blood, the extent of perc oxidation, and the amount of TCA production is well-estimated, with residual uncertainties of approximately 2-fold. However, the resulting range of estimates for the amount of GSH conjugation is quite wide in humans (approximately 3000-fold) and mice (approximately 60-fold). While even high-end estimates of GSH conjugation in mice are lower than estimates of oxidation, in humans the estimated rates range from much lower to much higher than rates for perc oxidation. It is unclear to what extent this range reflects uncertainty, variability, or a combination. Importantly, by separating total perc metabolism into separate oxidative and conjugative pathways, an approach also recommended in a recent National Research Council review, this analysis reconciles the disparity between those previously published PBPK models that concluded low perc metabolism in humans and those that predicted high perc metabolism in humans. In essence, both conclusions are consistent with the data if augmented with some additional qualifications: in humans, oxidative metabolism is low, while GSH conjugation metabolism may be high or low, with uncertainty and/or interindividual variability spanning three orders of magnitude. More direct data on the internal kinetics of perc GSH conjugation, such as trichlorovinyl glutathione or tricholorvinyl cysteine in blood and/or tissues, would be needed to better characterize the uncertainty and variability in GSH conjugation in humans.
Tetrachloroethylene is a volatile, lipophilic small molecule that is rapidly and extensively absorbed after inhalation and oral exposure. It can also be rapidly absorbed through the skin, but dermal absorption appears to be a less important route of exposure. In humans, inhalation exposure to tetrachloroethylene typically results, within a few hours of exposure, in a pseudoequilibrium between inspired air and blood although there can be substantial interindividual differences in absorption behavior. After oral dosing in animals, peak blood tetrachloroethylene concentrations are typically reached within 15-30 min, and systemic bioavailability is typically greater than 80%; once absorbed, tetrachloroethylene is rapidly distributed throughout the body, and well-perfused tissues reach a pseudoequilibrium with blood within a few minutes.
Because of its lipophilicity, the highest concentrations of tetrachloroethylene are found in adipose tissue. In humans, the fat-to-blood concentration ratio has been estimated to be as high as 90:1. Relatively high concentrations are also observed in the liver and brain. On the basis of animal studies and sparse human data, the brain concentration of tetrachloroethylene is 4-8 times the blood concentration.
For more Absorption, Distribution and Excretion (Complete) data for Tetrachloroethylene (32 total), please visit the HSDB record page.

Metabolism Metabolites

Despite the low overall metabolism of tetrachloroethylene compared with other chlorinated solvents, its metabolism has been studied extensively in both human volunteers and laboratory animals, using both in vivo and in vitro techniques. The studies showed that many metabolites are produced, including some known to be cytotoxic, mutagenic or both. Tetrachloroethylene metabolism can be viewed as having three pathways. The first is cytochrome P-450-mediated (CYP-mediated) oxidation. The second and third share a starting point: direct conjugation with glutathione to S-(1,2,2-trichlorovinyl)glutathione (TCVG) and then further processing to S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC). For the second pathway, beta-lyase catalyzes the formation of reactive products from TCVC. The third pathway is independent of beta-lyase: TCVC is processed further by acetylation and sulfoxidation reactions. Genotoxic and cytotoxic metabolites are formed by each of these pathways. The predominant metabolic pathway is the CYP path, followed by the beta-lyase pathway and then the beta-lyase independent pathway. The TCVC derivatives are toxicologically important but quantitatively minor metabolites.
Trichloroethylene (TRI) and tetrachloroethylene (TETRA) are solvents that have been widely used in a variety of industries, and both are widespread environmental contaminants. ... Seven human volunteers were exposed by inhalation to 1 ppm of TRI or TETRA for 6 hr, with biological samples collected for analysis during exposure and up to 6 days postexposure. Concentrations of TRI, TETRA, free trichloroethanol (TCOH), total TCOH (free TCOH plus glucuronidated TCOH), and trichloroacetic acid (TCA) were determined in blood and urine; TRI and TETRA concentrations were measured in alveolar breath. Toxicokinetic time courses and empirical analyses of classical toxicokinetic parameters were compared with those reported in previous human volunteer studies, most of which involved exposures that were at least 10 fold higher. Qualitatively, TRI and TETRA toxicokinetics were consistent with previous human studies. Quantitatively, alveolar retention and clearance by exhalation were similar to those found previously but blood and urine data suggest a number of possible toxicokinetic differences. For TRI, data from the current study support lower apparent blood-air partition coefficients, greater apparent metabolic clearance, less TCA production, and greater glucuronidation of TCOH as compared to previous studies. For TETRA, the current data suggest TCA formation that is similar or slightly lower than that of previous studies. Variability and uncertainty in empirical estimates of total TETRA metabolism are substantial, with confidence intervals among different studies substantially overlapping. ...
The two major products of tetrachloroethylene metabolism by the CYP pathway are trichloroacetyl chloride and oxalyl chloride.
The beta-lyase pathway: Tetrachloroethylene is conjugated with glutathione to S-(1,2,2-trichlorovinyl) glutathione and is later processed by gamma-glutamyl transpeptidase and aminopeptidase to S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).
For more Metabolism/Metabolites (Complete) data for Tetrachloroethylene (19 total), please visit the HSDB record page.
Tetrachloroethylene is readily absorbed following inhalation, oral, and dermal exposure. Once tetrachloroethylene is absorbed, its relatively high lipophilicity results in distribution to fatty tissue. Some tetrachloroethylene is metabolized to trichloroacetic acid (TCA) by cytochrome P-450 enzymes and the glutathione-conjugation pathway, then excreted in the urine. The remaining unmetabolized tetrachloroethylene is exhaled. (L116)

Wikipedia

Tetrachloroethylene

Biological Half Life

Blood: 96 hours; trichloroacetic acid in urine: 80 hours (may be longer depending upon fat deposition); [TDR, p. 1010]
After ingestion of 12-16 g tetrachloroethylene, a 6 year old boy was admitted to the clinic in coma. ... The tetrachloroethylene blood level profile which was determined under hyperventilation therapy could be computer fitted to a two compartment model. Elimination of tetrachloroethylene from the blood compartment occurred via a rapid and a slow process with half-lives of 30 min and 35 hours, respectively. These values compared favorably with the half-lives of 160 min and 33 hours under normal respiratory conditions. ...
The elimination of tetrachloroethylene in expired air ranged from 50 to 150 ppm (339 to 1,017 mg/cu m) for up to 8 hr. Biological half-life for fat stores was 71.5 hr.
The biological half-life of tetrachloroethylene metabolites (as measured as total trichloro-compounds) is 144 hours.
The excretion via blood and lungs occurred at 3 different rate constants with half-lives of 12-16 hr, 30-40 hr, and about 55 hr, respectively, 20, 50, and 100 hr after exposure. Trichloroacetic acid was excreted from blood with a half-life of 75-80 hr ... The half-life of this metabolite in urine /is/ about 6 days.
Half-lives for respiratory elimination range from 1 to 72 hr.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

The production of tetrachloroethylene is possible by high temperature chlorination of chlorinated lower molecular mass hydrocarbons. For industrial purposes, three processes are important: 1. Production from acetylene via trichloroethylene ... 2. Production from ethylene or 1,2-dichloroethane through oxychlorination ... and 3. Production from C1-C3 hydrocarbons or chlorinated hydrocarbons through high temperature chlorination.
Prepared primarily by two processes: (1) The Huels method whereby direct chlorination of ethylene yields 70% perchloroethylene, 20% carbon tetrachloride, and 10% other chlorinated products; (2) Hydrocarbons such as methane, ethane, or propane are simultaneously chlorinated and pyrolyzed to yield over 95% perchloroethylene plus carbon tetrachloride and hydrochloric acid.
Tetrachloroethylene is produced mainly by oxyhydrochlorination, perchlorination, and/or dehydrochlorination of hydrocarbons or chlorinated hydrocarbons such as 1,2 dichloroethane, propylene, propylene dichloride, 1,1,2-tri-chloroethane, and acetylene.

General Manufacturing Information

Transportation Equipment Manufacturing
Machinery Manufacturing
Industrial Gas Manufacturing
Petroleum Refineries
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Adhesive Manufacturing
Petrochemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Ethene, 1,1,2,2-tetrachloro-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: tetrachloroethylene; Matrix: air; Detection Limit: 2.0 ug/sample.
Method: NIOSH 2549, Issue 1; Procedure: gas chromatography with flame ionization detection; Analyte: perchloroethylene; Matrix: air; Detection Limit: 100 ng per tube or less.
Method: OSHA 1001; Procedure: gas chromatography using flame ionization detection; Analyte: tetrachloroethylene; Matrix: air; Detection Limit: 14 ppb (98 ug/cu m) (charcoal tubes); 104 ppb (705 ug/cu m) (SKC 575-002 samplers).
Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: tetrachloroethylene; Matrix: surface- or ground-water; Detection Limit: 0.027 ug/L.
For more Analytic Laboratory Methods (Complete) data for Tetrachloroethylene (28 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NIOSH 3704, Issue 1; Procedure: gas chromatography (portable)/photoionization detector; Analyte: perchloroethylene; Matrix: exhaled breath and air; Detection Limit: 0.01 ppm.
Tetrachloroethylene (perchloroethylene; PERC) is a high-production volume chemical and ubiquitous environmental contaminant that is hazardous to human health. Toxicity attributed to PERC is mediated through oxidative and glutathione (GSH) conjugation metabolites. The conjugation of PERC by glutathione-s-transferase to generate S-(1,2,2-trichlorovinyl) glutathione (TCVG), which is subsequently metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) is of special importance to human health. Specifically, TCVC may be metabolized to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) which is excreted through urine, or to electrophilic metabolites that are nephrotoxic and mutagenic. Little is known regarding toxicokinetics of TCVG, TCVC, and NAcTCVC as analytical methods for simultaneous determination of these metabolites in tissues have not yet been reported. Hence, an ultra-high-performance liquid chromatography electrospray ionization tandem mass spectrometry-based method was developed for analysis of TCVG, TCVC, and NAcTCVC in liver, kidneys, serum, and urine. The method is rapid, sensitive, robust, and selective for detection all three analytes in every tissue examined, with limits of detection (LOD) ranging from 1.8 to 68.2 femtomoles on column, depending on the analyte and tissue matrix. This method was applied to quantify levels of TCVG, TCVC, and NAcTCVC in tissues from mice treated with PERC (10 to 1000 mg/kg, orally) with limits of quantitation (LOQ) of 1-2.5 pmol/g in liver, 1-10 pmol/g in kidney, 1-2.5 pmol/mL in serum, and 2.5-5 pmol/mL in urine. This method is useful for further characterization of the GSH conjugative pathway of PERC in vivo and improved understanding of PERC toxicity.
Volatile organic compounds (VOCs) are ubiquitous in the environment, originating from many different natural and anthropogenic sources, including tobacco smoke. Long-term exposure to certain VOCs may increase the risk for cancer, birth defects, and neurocognitive impairment. Therefore, VOC exposure is an area of significant public health concern. Urinary VOC metabolites are useful biomarkers for assessing VOC exposure because of non-invasiveness of sampling and longer physiological half-lives of urinary metabolites compared with VOCs in blood and breath. We developed a method using reversed-phase ultra high performance liquid chromatography (UPLC) coupled with electrospray ionization tandem mass spectrometry (ESI/MSMS) to simultaneously quantify 28 urinary VOC metabolites as biomarkers of exposure. We describe a method that monitors metabolites of acrolein, acrylamide, acrylonitrile, benzene, 1-bromopropane, 1,3-butadiene, carbon-disulfide, crotonaldehyde, cyanide, N,N-dimethylformamide, ethylbenzene, ethylene oxide, propylene oxide, styrene, tetrachloroethylene, toluene, trichloroethylene, vinyl chloride and xylene. The method is accurate (mean accuracy for spiked matrix ranged from 84 to 104%), sensitive (limit of detection ranged from 0.5 to 20 ng/mL) and precise (the relative standard deviations ranged from 2.5 to 11%). We applied this method to urine samples collected from 1203 non-smokers and 347 smokers and demonstrated that smokers have significantly elevated levels of tobacco-related biomarkers compared to non-smokers. We found significant (p<0.0001) correlations between serum cotinine and most of the tobacco-related biomarkers measured. These findings confirm that this method can effectively quantify urinary VOC metabolites in a population exposed to volatile organics.
Meconium is the earliest stool of newborns, and is a complex matrix that reflects the degree of exposure of the fetus to xenobiotics. To investigate fetal exposure to volatile organic compounds, an analytical method was developed to identify and quantify BTEX (benzene, toluene, ethylbenzene, and o,m,p-xylene) and two chlorinated solvents (trichloroethylene and tetrachloroethylene) in meconium. Headspace-solid-phase microextraction coupled with gas chromatography-mass spectrometry was selected because it is simple, sensitive, can be automated, and requires no extensive sample preparation. Several extraction variables were optimized (fiber type, incubation time, temperature of fiber, and use of salt). Because meconium is a complex matrix, quantification by SPME was considered carefully because of potential interference, for example competitive adsorption. Calibration in water was compared with calibration in meconium using external and internal methods (with isotope-labeled compounds). In meconium, limits of quantification were determined to be in the range 0.064-0.096 ng/g for the investigated compounds. All target compounds were determined in "real-case" meconium samples.
The expired breath of subjects, exposed for periods of approx 90 min to atmospheres artificially contaminated with low levels ... tetrachloroethylene (approx 50 ppm), was monitored during and after the exposure period using an atm pressure ionization mass spectrometer (API/MS), fitted with a direct breath analysis system. The retention of solvent by the subjects estimated from steady state levels in the expired breath, averaged 87%. The elimination of unchanged solvent via respiration during the post exposure period followed first order kinetics a with mean half-life value of 79 min.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045. Tetrachloroethylene must be stored to avoid contact with strong oxidizers, such as chlorine, bromine, and chlorine dioxide; chemically active metals, such as barium, lithium, and beryllium; and nitric acid, since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat.
Store in cool, dry, well-ventilated location. Separate from active metals. Isolate from open flames and combustibles.
It is stored in mild steel tanks equipped with breathing vents & chemical driers. It can be transferred through seamless black iron pipes, with gasketing materials of compressed asbestos, asbestos reinforced with metal, or asbestos impregnated with Teflon or Viton, employing centrifugal or positive displacement pumps of cast iron or steel construction. Small quantities ... may be stored safely in green or amber glass containers.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

/The study objective was/ to evaluate the protective effect of ethanol extract of Mollugo nudicaulis (M. nudicaulis) against perchloroethylene-induced hepatotoxicity. The hepatoprotective activity of the ethanol extract of M. nudicaulis (200 mg/kg body wt) was studied in percholoroethylene (1000 mg/kg body wt) induced hepatotoxicity in Wistar albino rats. The serum levels of AST, ALT, ALP, bilirubin and the liver content of SOD, CAT, GPx, GST, GSH, vitamin C were assessed to evaluate the hepatoprotective and antioxidant activities of the extract. The activity of the extract was compared with silymarin, a standard reference drug. In addition, serum urea, uric acid and creatinine levels were measured to evaluate the kidney function. The histopathological examination of the liver tissues was observed to support the biochemical parameters. The results revealed that the extract significantly (P<0.05) restored the serum levels of AST, ALT, ALP, bilirubin and significantly (P<0.05) increased the antioxidant enzymes SOD, CAT, GPx, GST, GSH, vitamin C in perchloroethylene-induced rats to its normalcy. The biochemical observations were supported by the histopathological studies of the liver tissues. The results led to the conclusion that M. nudicaulis possess hepatoprotective and antioxidant activities against perchloroethylene-induced hepatotoxicity in rats.
... In a field experiment ... a 10-year-old Serbian spruce (Picea omorica) was continually exposed to trichloroethylene and tetrachloroethylene for 7 months. The effects observed included chlorosis, necrosis and premature loss, particularly on the sun-exposed faces of the needles. Along several of the sun-exposed twigs, a total loss of chlorophyll was observed. The damage intensified after periods of clear, sunny days. The same toxic effects were observed on the sun-exposed leaves of a hornbeam shrub (Carpinus betulus) located about 2 m downwind from the spruce tree. Concentrations of trichloroethylene among the branches of the spruce ranged from 2.7 to 10.8 mg/cu m (mean = 4.6 mg/cu m) during the study. Concentrations of tetrachloroethylene ranged from 3.4 to 13.7 mg/cu m (mean = 11.8 mg/cu m). /It was also/ demonstrated that exposure to similar concentrations of trichloroethylene or tetrachloroethylene, in combination with visible/ultraviolet radiation, in the laboratory caused a similar degree of depression in photosynthetic pigments in Norway spruce needles (Picea abies).
Intubation of rats with mixtures of benzene and tetrachloroethylene yielded a combined toxicity which was only slightly less than additive. Mixtures of toluene with tetrachloroethylene resulted in LD50 values of less than than predicted for simple additivity, indicating synergistic effects.
There is evidence of hepatotoxic effects caused by Perchloroethylene (PCE), presumably due to reactive metabolic intermediates; lipid peroxidation is under study as a potential mechanism of toxicity. /This study sought/ to verify if PCE levels comparable to those reached in the blood of exposed subjects can cause cell damage and lipid peroxidation. The association of PCE with lipid peroxidation inducing drugs (cyclosporine A, valproic acid and amiodarone) was also tested on rat isolated hepatocytes. AST and LDH release, MTT test and lipid peroxidation assay showed that PCE determines dose-dependent effects on rat isolated hepatocytes. The toxic potential resulting from /the/ data would be valproic acid < cyclosporine A < amiodarone. While valproic acid and cyclosporine caused a mild toxicity, the effects of amiodarone were more severe; in particular, the association of PCE with amiodarone showed a clear additive effect. The role of lipid peroxidation in the liver toxicity exerted by the tested compounds was confirmed by /the/ data, and resulted relevant after treatment of cells with amiodarone and PCE. Extrapolating these results to human, /it is suggested/ that a subject professionally exposed to PCE, who chronically assumes a lipid peroxidation inducing drug like amiodarone, may be potentially exposed to a higher risk of liver toxicity.

Stability Shelf Life

Stable under recommended storage conditions.
It may be handled in the presence or absence of air, water, and light with any of the common construction materials at temperatures up to 140 °C. This material is extremely stable and resists hydrolysis.
Tetrachloroethylene is stable up to 500 °C in the absence of catalysts, moisture, and oxygen.

Dates

Modify: 2023-08-15

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